Aceneuramic

Description

Properties

Molecular Formula |

C11H19NO9 |

|---|---|

Molecular Weight |

309.27 g/mol |

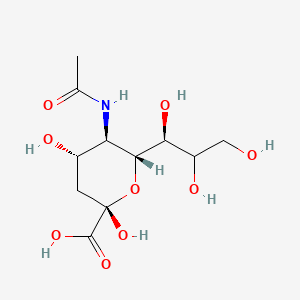

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6?,7+,8-,9+,11-/m0/s1 |

InChI Key |

SQVRNKJHWKZAKO-ZQJNSAHDSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@H](C(CO)O)O)(C(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Endogenous Biosynthesis in Eukaryotes

Aceneuramic acid biosynthesis in humans begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc) via UDP-N-aclcNAc 2-epimerase, encoded by the GNE gene. A secondary kinase domain phosphorylates ManNAc to ManNAc-6-phosphate, which is subsequently condensed with phosphoenolpyruvate to form Neu5Ac-9-phosphate. Dephosphorylation yields free Neu5Ac, which is transported to the Golgi apparatus for incorporation into glycoconjugates. Mutations in GNE disrupt this pathway, leading to GNE myopathy, a rare neuromuscular disorder characterized by hyposialylation of muscle proteins.

Prokaryotic Biosynthesis and Metabolic Engineering

Industrial production leverages engineered Escherichia coli strains to bypass the low yields of eukaryotic systems. A patented method (CN114196693A) involves:

-

Gene Knockouts : Deletion of nagE (glucosamine transporter), manXYZ (mannose PTS system), and nanATEK (sialic acid catabolism genes) to prevent substrate diversion.

-

Heterologous Gene Expression : Cloning cneuB (sialic acid synthase) and bag (bacterial acetyltransferase) under trc promoters to enhance Neu5Ac synthesis.

-

Carbon Flux Optimization : Knockout of ackA, pta, ldhA, and poxB redirects metabolic flux toward phosphoenolpyruvate, a precursor for Neu5Ac.

Table 1: Key Genetic Modifications in E. coli for Neu5Ac Production

| Gene/Cluster | Modification | Effect |

|---|---|---|

| nagE | Knockout | Blocks glucosamine uptake via PTS |

| nanATEK | Deletion | Prevents Neu5Ac catabolism |

| cneuB + bag | Overexpression | Enhances Neu5Ac synthase activity |

| ackA/pta | Knockout | Reduces acetate synthesis |

Chemical Synthesis Approaches

Traditional Organic Synthesis

Early routes involved multistep protection-deprotection sequences starting from N-acetylglucosamine (GlcNAc). For example, GlcNAc is oxidized to N-acetylmannosamine (ManNAc), followed by aldol condensation with oxaloacetate. However, stereochemical challenges and low yields (≤20%) limited scalability.

Chemoenzymatic Hybrid Methods

Modern approaches combine chemical synthesis with enzymatic steps. A notable strategy uses immobilized sialic acid aldolase to catalyze the condensation of ManNAc and pyruvate, achieving yields >80% under optimized conditions. This method avoids costly cofactors but requires high-purity substrates.

Enzymatic and Fermentation-Based Production

Recombinant Microbial Systems

The E. coli strain described in CN114196693A achieves Neu5Ac titers of 45 g/L in fed-batch fermentation. Critical parameters include:

Table 2: Fermentation Conditions for High-Yield Neu5Ac Production

| Parameter | Optimal Value |

|---|---|

| Temperature | 37°C |

| pH | 7.0 |

| Dissolved O<sub>2</sub> | 30% saturation |

| Induction Timing | Mid-exponential phase (OD<sub>600</sub> = 1.2) |

| Substrate Feed Rate | 0.5 g/L/h N-acetylglucosamine |

Downstream Processing

Cell harvesting via centrifugation (10,000 ×g, 20 min) is followed by ultrafiltration (10 kDa cutoff) to remove proteins. Crystallization from ethanol/water mixtures yields Neu5Ac with ≥98% purity.

Industrial-Scale Production Techniques

High-Density Fermentation

Industrial bioreactors (≥1,000 L) utilize fed-batch modes with defined media containing:

Continuous Bioprocessing

Emerging systems employ immobilized E. coli cells in packed-bed reactors, achieving steady-state Neu5Ac productivity of 2.1 g/L/h over 14 days.

Crystallization and Polymorph Control

Polymorphic Forms of Neu5Ac

Patent US10385085B2 characterizes five crystalline forms:

Table 3: Physicochemical Properties of Neu5Ac Polymorphs

| Form | Solvate | XRD Peaks (2θ) | DSC Endotherms | Purity |

|---|---|---|---|---|

| 1 | Ethanol | 12.3°, 16.7° | 185°C | ≥99.5% |

| 3 | Acetic acid | 18.8°, 22.4° | 107°, 181°C | 98.7% |

| 5 | Dihydrate | 16.7°, 22.8° | 90.5°, 192°C | ≥99.0% |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The carboxylic acid derivative (2-oxo group) undergoes nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate, where nucleophiles displace the leaving group (Figure 1) .

Mechanism:

-

Nucleophilic attack : A nucleophile (e.g., hydroxide, amine) attacks the electrophilic carbonyl carbon.

-

Tetrahedral intermediate formation : The alkoxide intermediate stabilizes through resonance.

-

Leaving group expulsion : The Y group departs, regenerating the carbonyl .

Table 1: Potential Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| H₂O | Acidic hydrolysis | Keto-neuraminic acid derivative |

| R-NH₂ | Amine in polar aprotic solvent | Amide derivative |

| R-OH | Alcohol with catalyst | Ester derivative |

Oxidation Reactions

The hydroxyl groups (-OH) at positions 4, 6, 7, 8, and 9 are susceptible to oxidation.

-

Primary/Secondary Alcohol Oxidation :

-

Reagents: CrO₃, KMnO₄, or TEMPO/oxidative conditions.

-

Products: Ketones (from secondary alcohols) or carboxylic acids (from primary alcohols).

-

-

Glycol Oxidation : Adjacent hydroxyl groups (e.g., positions 7 and 8) may form diketones under strong oxidants .

Table 2: Oxidation Pathways

| Site | Reagent | Product |

|---|---|---|

| C4/C9 (primary) | KMnO₄ (acidic) | Carboxylic acids |

| C6/C7/C8 (secondary) | CrO₃ | Ketones |

Reduction Reactions

The 2-oxo group (C=O) can be reduced to a hydroxyl group.

-

Catalytic Hydrogenation :

-

Reagent: H₂/Pd-C or NaBH₄.

-

Product: Secondary alcohol derivative.

-

-

Stereochemical Impact : Reduction may alter stereochemistry at C2, affecting biological activity .

Acetamide Reactivity

The N-acetyl group participates in:

-

Hydrolysis : Under acidic/basic conditions, yielding neuraminic acid and acetic acid.

-

Transacetylation : Transfer of the acetyl group to nucleophiles (e.g., thiols) .

Glycosylation and Esterification

Hydroxyl groups may form:

-

Glycosidic bonds : With sugars under Mitsunobu or Koenigs-Knorr conditions.

-

Esters : With acyl chlorides or anhydrides.

Scientific Research Applications

Phase II/III Clinical Trials

Aceneuramic acid has been evaluated in several clinical trials aimed at assessing its safety and efficacy in patients with GNE myopathy:

- Study Design : A multicenter, placebo-controlled, double-blind study was conducted involving genetically confirmed GNE myopathy patients. Participants were randomized to receive either aceneuramic acid (6 g/day) or placebo over a 48-week period.

- Primary Endpoint : The primary outcome measure was the change in upper extremity composite (UEC) score, reflecting muscle strength and function.

- Results : The trial demonstrated a statistically significant stabilization of muscle strength in patients receiving aceneuramic acid compared to those on placebo. Specifically, the change in UEC score was less pronounced in the treatment group (-0.115 kg vs. -2.625 kg for placebo), indicating a potential slowing of disease progression .

Long-Term Safety Studies

A Phase 3b extension study evaluated the long-term safety and efficacy of aceneuramic acid extended-release tablets (Ace-ER) in patients who had previously participated in earlier trials. This study aimed to confirm sustained benefits over extended periods:

- Duration : The study lasted approximately 3 years and involved participants who had shown positive responses to earlier treatments.

- Findings : Initial results indicated that long-term administration did not lead to major adverse effects and continued to support functional improvements in muscle strength .

Case Studies

Several case studies have documented the effects of aceneuramic acid on individual patients:

- Case Study 1 : A 30-year-old male diagnosed with GNE myopathy exhibited significant improvements in muscle strength after 72 weeks of treatment with aceneuramic acid. His ability to perform daily activities improved markedly, highlighting the compound's potential impact on quality of life .

- Case Study 2 : Another patient reported enhanced endurance and reduced fatigue levels following consistent treatment with aceneuramic acid. This case underscores the compound's role not only in preserving muscle function but also in enhancing overall well-being .

Data Summary

The following table summarizes key findings from clinical trials involving aceneuramic acid:

| Study Type | Duration | Participants | Treatment Dose | Primary Endpoint | Results Summary |

|---|---|---|---|---|---|

| Phase II/III Trial | 48 weeks | 14 | 6 g/day | UEC score change | Stabilization of muscle strength compared to placebo |

| Phase 3b Extension | Up to 3 years | Varies | Ace-ER | Long-term safety/efficacy | No major adverse effects; continued functional improvement |

| Efficacy Confirmation | 72 weeks | 19 | Acenobel® | Safety & efficacy | Confirmed safety; significant treatment effects observed |

Mechanism of Action

Aceneuramic acid exerts its effects by interacting with specific molecular targets and pathways. It is involved in the biosynthesis of sialic acids, which are crucial for cellular recognition and communication . The compound binds to sialic acid receptors on cell surfaces, modulating immune responses and pathogen recognition . In the context of GNE myopathy, aceneuramic acid supplementation helps restore normal sialic acid levels, improving muscle function and reducing disease progression .

Comparison with Similar Compounds

Pharmacokinetic and Efficacy Comparisons

Key findings include:

Table 1: Serum Free Aceneuramic Acid Levels in Clinical Trials

Table 2: Muscle Strength Metrics (Upper Extremity Composite [UEC] Scores)

Key Observations:

- Efficacy Discrepancies: Japanese trials reported statistically significant stabilization of UEC scores with SA-ER, whereas international studies failed to meet primary endpoints. This divergence may stem from differences in patient cohorts, disease progression rates, or genetic backgrounds .

- Pharmacokinetic Superiority: SA-ER achieved sustained serum levels of aceneuramic acid, critical for tissue sialylation.

Table 3: Adverse Event Incidence

| Parameter | SA-ER Group (n=15) | Placebo Group (n=4) | Notes | Source |

|---|---|---|---|---|

| Severe Adverse Events | 1 (fetal death*) | 0 | *Unlikely drug-related | |

| Mild/Moderate AEs | 8 | 3 | Mostly gastrointestinal |

Comparison with Preclinical Candidates

However, aceneuramic acid bypasses the defective GNE/MNK enzyme, offering a direct therapeutic route. ManNAc requires functional GNE/MNK for conversion, making it less viable in advanced GNE myopathy .

Q & A

Q. What strategies mitigate batch-to-batch variability in aceneuramic acid production?

- Answer : Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs: purity, yield).

- Use design of experiments (DoE) to optimize process parameters (e.g., fermentation time, purification resin).

- Apply statistical process control (SPC) charts for real-time monitoring of production batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.